molecular formula C15H16N4O B10905932 2-[5-amino-2-(4-aminophenyl)-1H-benzimidazol-1-yl]ethanol

2-[5-amino-2-(4-aminophenyl)-1H-benzimidazol-1-yl]ethanol

Cat. No.: B10905932
M. Wt: 268.31 g/mol
InChI Key: DFMOWNVDYYEOBW-UHFFFAOYSA-N
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Description

2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves multi-step organic reactions. One common method involves the condensation of 4-nitroaniline with o-phenylenediamine to form 2-(4-nitrophenyl)-1H-benzimidazole. This intermediate is then reduced to 2-(4-aminophenyl)-1H-benzimidazole, which is further reacted with ethylene oxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with various molecular targets. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it can interact with enzymes, inhibiting their activity and affecting cellular metabolism. The specific pathways involved depend on the biological context and the target organism .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares a similar benzimidazole core but with a sulfur atom in the ring structure.

    2-(4-Aminophenyl)benzothiazole: Similar structure but with a thiazole ring instead of an imidazole ring.

    5-Amino-2-(4-aminophenyl)benzofuran: Contains a benzofuran ring instead of a benzimidazole ring

Uniqueness

2-[5-Amino-2-(4-aminophenyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is unique due to its combination of amino groups and an ethanol moiety, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility, such as in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-[5-amino-2-(4-aminophenyl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C15H16N4O/c16-11-3-1-10(2-4-11)15-18-13-9-12(17)5-6-14(13)19(15)7-8-20/h1-6,9,20H,7-8,16-17H2

InChI Key

DFMOWNVDYYEOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2CCO)C=CC(=C3)N)N

solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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